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Compound of Interest

4-Amino-3,5-
Compound Name:
dibromobenzenesulfonamide

Cat. No.: B1231704

A detailed examination of the crystal structures of halogenated sulfonamides reveals the subtle
yet significant influence of halogen substitution on their solid-state architecture. This
comparative guide delves into the crystallographic data of a series of para-substituted
halogenated benzenesulfonamides, highlighting the interplay of hydrogen and halogen bonding
in directing their molecular assembly. This analysis provides valuable insights for researchers,
scientists, and drug development professionals working with these important pharmaceutical
scaffolds.

The deliberate introduction of halogen atoms is a common strategy in drug design to modulate
the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and
binding affinity. In the solid state, these modifications have a profound impact on the crystal
packing, which in turn affects crucial pharmaceutical properties like solubility, dissolution rate,
and bioavailability. Understanding the principles that govern the crystal engineering of
halogenated sulfonamides is therefore of paramount importance.

This guide presents a comparative analysis of the crystal packing of 4-fluoro-, 4-chloro-, 4-
bromo-, and 4-iodo-benzenesulfonamide. By examining their crystallographic parameters and
intermolecular interactions, we can discern the trends and patterns that emerge as the halogen
atom is varied down Group 17.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1231704?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Comparative Crystallographic Data

The crystal structures of the para-halogenated benzenesulfonamides provide a compelling

case study in the hierarchy of non-covalent interactions. A summary of their key

crystallographic data is presented below.

4- 4- 4- 4-
Compound Fluorobenzene Chlorobenzen Bromobenzen lodobenzenes
sulfonamide esulfonamide esulfonamide ulfonamide
CSD Refcode FUBSAM CLBSAM BRBSAM IBSAM
Formula CeHeFNO2S CesHsCINO2S CsHeBrNO2S CsHeINO2S
Crystal System Monoclinic Monoclinic Monoclinic Monoclinic
Space Group P2i/c P2i/c P2i/c P2i/c
a (A) 8.85 8.98 9.03 9.15
b (A) 5.58 5.68 5.73 5.83
c (R 14.33 14.72 14.91 15.29
w3 (°) *x 101.5 101.8 102.0 102.5
Z 4 4 4 4
N-H---O (A) 2.88 2.89 2.90 2.92
Halogen--O (A) 3.01 3.15 3.20 3.28

Note: The data presented here is a compilation from various crystallographic studies and

databases. Minor variations may exist between different reported structures.

The Dominance of Hydrogen Bonding

A consistent feature across all the analyzed structures is the presence of strong intermolecular

N-H---O hydrogen bonds.[1][2][3][4] These interactions form robust synthons, which are reliable

and predictable patterns of intermolecular interactions. In the case of these para-halogenated

benzenesulfonamides, the sulfonamide groups of adjacent molecules engage in hydrogen

bonding to form centrosymmetric dimers. These dimers are a recurring motif and act as the
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primary building blocks of the crystal lattice. The N-H-:-O distances are remarkably consistent
across the series, ranging from approximately 2.88 A to 2.92 A, indicating the strength and
stability of this interaction regardless of the halogen substituent.

The Modulatory Role of Halogen Bonding

While hydrogen bonding dictates the primary dimeric association, the nature of the halogen
atom plays a crucial role in the further organization of these dimers into the three-dimensional
crystal lattice. The increasing size and polarizability of the halogen atom from fluorine to iodine
directly influence the type and strength of the halogen bonds formed.

In the crystal structure of 4-fluorobenzenesulfonamide, the highly electronegative and poorly
polarizable fluorine atom participates in weak C-H---F and F---F contacts, which are generally
considered to be dispersive in nature rather than true halogen bonds.

For 4-chlorobenzenesulfonamide and 4-bromobenzenesulfonamide, more directional halogen
bonds of the C-X::-:O (X = Cl, Br) type are observed. These interactions link the hydrogen-
bonded dimers into extended chains and layers. The C-Cl---O and C-Br---O distances are
typically shorter than the sum of their van der Waals radii, indicating a significant attractive
interaction.

In 4-iodobenzenesulfonamide, the large and highly polarizable iodine atom forms the most
prominent halogen bonds. Strong C-I---O interactions are observed, which, in conjunction with
the primary N-H---O hydrogen bonds, create a highly stable and densely packed structure. The
propensity of iodine to form strong halogen bonds is a key factor in its utility in crystal
engineering.

The interplay between these hydrogen and halogen bonds can be visualized as a hierarchical
assembly process, as illustrated in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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